molecular formula C10H13N3O B11905082 2-(4-Methoxy-1H-indazol-3-yl)ethanamine

2-(4-Methoxy-1H-indazol-3-yl)ethanamine

Cat. No.: B11905082
M. Wt: 191.23 g/mol
InChI Key: JIJSGNHPMXKUHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods generally provide good to excellent yields with minimal byproducts.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are often applied to scale up the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-indazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Another indazole derivative with similar biological activities.

    2-(6-methoxy-1H-indol-3-yl)ethanamine:

Uniqueness

2-(4-Methoxy-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(4-methoxy-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-10(9)8(5-6-11)13-12-7/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

JIJSGNHPMXKUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NNC(=C21)CCN

Origin of Product

United States

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